7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxathiol core, which is a heterocyclic structure containing both sulfur and oxygen atoms, and is substituted with a fluorophenyl group and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxathiol core, which can be achieved through the cyclization of appropriate thiol and phenol derivatives under acidic conditions. The introduction of the 4-fluorophenyl group is often accomplished via electrophilic aromatic substitution reactions, using reagents such as fluorobenzene and a suitable catalyst. The final step involves esterification to attach the 3-methoxybenzoate group, which can be carried out using methoxybenzoic acid and a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiol ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoxathiol ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The unique electronic properties of the benzoxathiol core make this compound a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The fluorophenyl group enhances its binding affinity to these targets, while the benzoxathiol core contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate
- 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate
- 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate
Uniqueness
Compared to its analogs, 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in certain chemical reactions. This makes it particularly valuable in applications where specific electronic interactions are crucial, such as in drug design and materials science.
Properties
Molecular Formula |
C21H13FO5S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methoxybenzoate |
InChI |
InChI=1S/C21H13FO5S/c1-25-15-4-2-3-13(9-15)20(23)26-16-10-17(12-5-7-14(22)8-6-12)19-18(11-16)28-21(24)27-19/h2-11H,1H3 |
InChI Key |
SJKDZDPPOIOXEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.